8-Oxa-5-azaspiro[3.5]nonane hydrochloride
Overview
Description
8-Oxa-5-azaspiro[3.5]nonane hydrochloride is a synthetic compound . It has a unique structure that consists of a spirocyclic system containing an oxa and an azaspiro moiety . The molecular formula for this compound is C7H14ClNO .
Synthesis Analysis
The synthesis of this compound involves several reactions . The synthesis process involves the condensation of cyclohexanone with butylamine to produce 4-cyclohexylbutanone. Then, the 4-cyclohexylbutanone undergoes cyclization and reduction reactions to obtain the desired compound .Molecular Structure Analysis
The molecular structure of this compound is unique and consists of a spirocyclic system containing an oxa and an azaspiro moiety . The InChI code for this compound is provided in the references .Chemical Reactions Analysis
The chemical properties of this compound are notable, as it undergoes several chemical reactions such as oxidation, reduction, and alkylation reactions .Physical And Chemical Properties Analysis
The physical properties of this compound include a white to yellow solid form . The compound is soluble in water and ethanol but insoluble in many organic solvents . The molecular weight of this compound is 163.64 g/mol .Scientific Research Applications
Synthetic Approaches and Chemical Properties
8-Oxa-5-azaspiro[3.5]nonane hydrochloride is a compound that has drawn attention due to its structural uniqueness and potential in various chemical syntheses. Research has explored synthetic routes and applications of spirocyclic compounds, highlighting their significance in medicinal chemistry and drug discovery.
Synthetic Methodologies
A variety of synthetic methodologies have been developed to construct spirocyclic compounds, including 8-oxa-5-azaspiro[3.5]nonane derivatives. These methodologies often involve multi-step reactions, employing strategies such as intramolecular cyclization and rearrangement processes. One approach described the efficient synthesis of 8-oxa-3-aza-bicyclo[3.2.1]octane hydrochloride, showcasing a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde, which underscores the synthetic accessibility of related spirocyclic compounds (Connolly et al., 2010).
Chemical Reactivity and Functionalization
The reactivity and functionalization of spirocyclic compounds are critical for their application in drug discovery. Studies have focused on the hydrolysis, acylation, and other transformations of spirocyclic compounds, providing a basis for the generation of structurally diverse and biologically active molecules. For example, research on the hydrolysis and acylation of imino groups in spirocyclic compounds has demonstrated the potential for creating a variety of derivatives with distinct chemical properties (Belikov et al., 2013).
Applications in Drug Discovery
The structural complexity and diversity of spirocyclic compounds, including this compound, make them attractive scaffolds in drug discovery. Their application spans across various therapeutic areas, from CNS disorders to infectious diseases.
Biological Activities
Spirocyclic compounds have been identified as core structures in molecules exhibiting significant biological activities. Research into spirocyclic oxetanes and related structures has led to the discovery of molecules with potential therapeutic applications, including inhibitors of fatty acid amide hydrolase (FAAH), a target for pain and inflammation treatments. Novel spirocyclic inhibitors demonstrating significant potency and selectivity highlight the potential of these structures in medicinal chemistry (Meyers et al., 2011).
Scaffold Diversity
The inherent diversity of spirocyclic scaffolds, including variations like 8-oxa-5-azaspiro[3.5]nonane, is a valuable asset in the development of novel therapeutic agents. Their multifunctional nature allows for the exploration of a wide range of biological targets, facilitating the discovery of new drugs with enhanced efficacy and safety profiles.
Safety and Hazards
8-Oxa-5-azaspiro[3.5]nonane hydrochloride is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), serious eye damage (Category 1), and specific target organ toxicity – single exposure (Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Properties
IUPAC Name |
8-oxa-5-azaspiro[3.5]nonane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(3-1)6-9-5-4-8-7;/h8H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDIUQLSJNMUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)COCCN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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